N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide
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Overview
Description
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide: is a synthetic organic compound with the molecular formula C22H24FN3OS and a molecular weight of 397.509 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core substituted with an ethyl group and a fluorophenyl group, connected to an acetamide moiety via a thioether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with butylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under suitable conditions to form dihydroquinazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-[[6-Ethyl-2-(4-Chlorophenyl)-4-Quinazolinyl]Thio]-Acetamide .
- N-Butyl-2-[[6-Ethyl-2-(4-Bromophenyl)-4-Quinazolinyl]Thio]-Acetamide .
Uniqueness
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H24FN3OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-butyl-2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H24FN3OS/c1-3-5-12-24-20(27)14-28-22-18-13-15(4-2)6-11-19(18)25-21(26-22)16-7-9-17(23)10-8-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,24,27) |
InChI Key |
JVWBIANBDJQMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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